Welcome to the BenchChem Online Store!
molecular formula C13H23NO3 B8800589 tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate CAS No. 400898-94-4

tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate

Cat. No. B8800589
M. Wt: 241.33 g/mol
InChI Key: UYNAFGOCUOKXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06858651B2

Procedure details

To a dry-ice cooled solution of 8.94 ml (125.9 mmol) DMSO in 150 ml CH2Cl2 was added 5.95 ml (69.24 mmol) oxalylchloride. After 5 min at −78° C., a solution of 16.2 g (66.5 mmol) trans-(4-Hydroxymethyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester in 50 ml of CH2Cl2, was added slowly. 10 min later, 43.8 ml (314.75 mmol) of Et3N was added, and the mixture was allowed to attain RT. The mixture was partitioned between Et2O/1N HCl and water. The solvent was evaporated under reduced pressure yielding 16.12 g of clean (4-Formyl-cyclohexyl)-methyl-carbamic acid tert-butyl ester, MS: 241 (m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.94 mL
Type
reactant
Reaction Step One
Quantity
5.95 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
43.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)=O.CS(C)=O.C(Cl)(=O)C(Cl)=O.[C:14]([O:18][C:19](=[O:30])[N:20]([C@H:22]1[CH2:27][CH2:26][C@H:25]([CH2:28][OH:29])[CH2:24][CH2:23]1)[CH3:21])([CH3:17])([CH3:16])[CH3:15].CCN(CC)CC>C(Cl)Cl>[C:14]([O:18][C:19](=[O:30])[N:20]([CH:22]1[CH2:23][CH2:24][CH:25]([CH:28]=[O:29])[CH2:26][CH2:27]1)[CH3:21])([CH3:15])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
8.94 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
5.95 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)[C@@H]1CC[C@H](CC1)CO)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
43.8 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain RT
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between Et2O/1N HCl and water
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)C1CCC(CC1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.12 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.